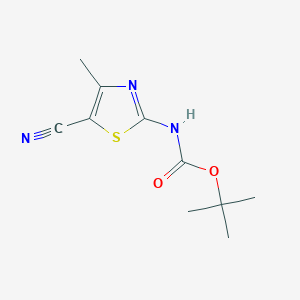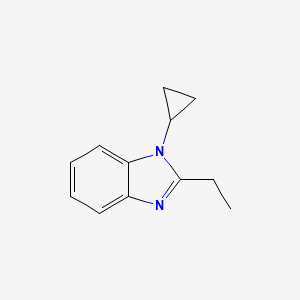![molecular formula C9H14F3NO B1380147 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one CAS No. 1501837-74-6](/img/structure/B1380147.png)
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one
概要
説明
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one is a synthetic organic compound characterized by the presence of a cyclohexanone ring substituted with a methyl group and a trifluoroethylamino group. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which serves as the core structure.
Formation of the Amino Group: The introduction of the methyl(2,2,2-trifluoroethyl)amino group is achieved through a nucleophilic substitution reaction. This involves the reaction of cyclohexanone with methylamine and 2,2,2-trifluoroethylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium or potassium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of cyclohexanone, methylamine, and 2,2,2-trifluoroethylamine.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: The final product is purified using techniques like distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexanone derivatives.
科学的研究の応用
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
作用機序
The mechanism by which 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, inflammation, or metabolic processes.
類似化合物との比較
Similar Compounds
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexanol: Similar structure but with an alcohol group instead of a ketone.
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexane: Lacks the ketone group, resulting in different chemical properties.
Uniqueness
4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one is unique due to the presence of both a trifluoroethyl group and a ketone group, which confer distinct reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
4-[methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO/c1-13(6-9(10,11)12)7-2-4-8(14)5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIRGQFHJQGSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1380068.png)





![3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B1380075.png)

![5-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1380077.png)



